molecular formula C9H18N2S B10841272 3-Butyl-[1,4]thiazepan-(5E)-ylideneamine

3-Butyl-[1,4]thiazepan-(5E)-ylideneamine

Cat. No.: B10841272
M. Wt: 186.32 g/mol
InChI Key: FGUKFZPUKNZRSR-UHFFFAOYSA-N
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Description

3-Butyl-[1,4]thiazepan-(5E)-ylideneamine is a synthetic specialty chemical offered for research and development purposes. Compounds featuring the thiazepane scaffold are of significant interest in medicinal chemistry and are frequently explored for their potential biological activities. Researchers investigate these structures for various applications, including as modulators of enzymatic activity or as potential inhibitors in key cellular pathways, such as those involving caspase-mediated apoptosis . The specific mechanism of action for this analog is a subject of ongoing research, but its structural features suggest it may interact with biological systems through targeted binding to specific protein sites. This product is strictly labeled "For Research Use Only" and is intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets should be consulted prior to handling.

Properties

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

3-butyl-2,3,6,7-tetrahydro-1,4-thiazepin-5-amine

InChI

InChI=1S/C9H18N2S/c1-2-3-4-8-7-12-6-5-9(10)11-8/h8H,2-7H2,1H3,(H2,10,11)

InChI Key

FGUKFZPUKNZRSR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CSCCC(=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 3-Butyl-[1,4]thiazepan-(5E)-ylideneamine with three analogs from the literature, focusing on structural features, synthetic yields, and physicochemical properties.

Comparison with Thiazolidinone Derivatives (9e and 9f)

Compounds 9e and 9f () are thiazolidinone derivatives with distinct substituents. Key differences include:

  • Core Structure: 3-Butyl-[1,4]thiazepan-(5E)-ylideneamine contains a seven-membered thiazepane ring, whereas 9e/9f feature a five-membered thiazolidinone ring with a fused thioxo group. The larger ring size of the thiazepane may reduce ring strain and alter conformational flexibility compared to the rigid thiazolidinone core .
  • Substituents: 9e: Benzodioxol-5-ylmethylene and 3-methoxyphenylmethylamino groups. 9f: Dihydrobenzodioxin-6-ylmethylene and similar amine substituents. Target Compound: A simpler butyl group at position 3, lacking aromatic or electron-donating substituents.
  • Synthetic Yield :
    • 9e : 21% yield under two-step heating (90°C and 110°C).
    • 9f : 9% yield, suggesting steric or electronic challenges with the dihydrobenzodioxin group.

      The target compound’s hypothetical synthesis might require milder conditions due to its less complex substituents.
  • Spectroscopic Data :
    • 9e : ¹H-NMR shows aromatic proton shifts at δ 6.92–7.38 ppm and a thiocarbonyl (C=S) peak at δ 193.1 ppm in ¹³C-NMR.
    • Target Compound : Expected downfield shifts for the ylideneamine CH= group (cf. 9e’s δ 7.70 ppm for CH=) and distinct thiazepane ring signals .

Comparison with Benzodioxine-Based Thiadiazole Derivatives ()

The thiadiazole-fused-thiadiazole derivatives synthesized in differ significantly:

  • Functional Groups : The hydrazine-carbothioamide group in compound II () introduces hydrogen-bonding capacity, absent in the ylideneamine moiety of the target compound.
  • Synthetic Complexity : Multi-step reactions involving thiosemicarbazide and sodium acetate are required for ’s derivatives, whereas the target compound’s synthesis might prioritize cyclization efficiency .

Data Table: Comparative Analysis

Compound Core Structure Key Substituents Molecular Formula (Example) Yield (%) Notable Spectral Features
3-Butyl-[1,4]thiazepan-(5E)-ylideneamine Thiazepane Butyl, ylideneamine Hypothetical: C₁₁H₂₀N₂S N/A Expected δ 7.5–8.0 ppm (CH=)
9e () Thiazolidinone Benzodioxol-5-ylmethylene, 3-methoxybenzyl C₂₃H₂₄N₂O₄S₂ 21 δ 193.1 ppm (C=S), HRMS m/z 457.1259
9f () Thiazolidinone Dihydrobenzodioxin-6-ylmethylene C₂₄H₂₆N₂O₄S₂ 9 Similar to 9e with δ 6.10 ppm (CH₂)
Thiadiazole derivative () Thiadiazole-thiadiazole Benzodioxine, hydrazine-carbothioamide Varies N/A N-H stretches ~3300 cm⁻¹ (IR)

Research Findings and Implications

  • Ring Size and Reactivity: Thiazepane’s seven-membered ring may offer better metabolic stability than strained five-membered thiazolidinones, which are prone to ring-opening reactions .
  • Spectroscopic Signatures : The ylideneamine group’s conjugated system in the target compound could produce distinct UV-Vis absorption bands (e.g., ~300 nm), useful for analytical quantification.

Preparation Methods

Cyclocondensation of 1,4-Diamine Precursors with Thiol-Based Electrophiles

A widely employed strategy involves the cyclocondensation of 1,4-diamines with thiol-containing electrophiles. For example, reacting 1,4-diaminobutane with a thioglycolic acid derivative under acidic conditions forms the thiazepane ring. Subsequent alkylation at the 3-position with butyl bromide introduces the butyl substituent. The imine group is installed via oxidation or dehydrogenation of a secondary amine intermediate, often using agents like manganese dioxide or chloranil.

Representative Reaction Scheme:

  • Ring Formation :
    1,4-Diaminobutane+Thioglycolic AcidThiazepane-5-amine\text{1,4-Diaminobutane} + \text{Thioglycolic Acid} \rightarrow \text{Thiazepane-5-amine}

  • Alkylation :
    Thiazepane-5-amine+Butyl Bromide3-Butyl-thiazepan-5-amine\text{Thiazepane-5-amine} + \text{Butyl Bromide} \rightarrow \text{3-Butyl-thiazepan-5-amine}

  • Imine Formation :
    3-Butyl-thiazepan-5-amine+MnO23-Butyl-thiazepan-(5E)-ylideneamine\text{3-Butyl-thiazepan-5-amine} + \text{MnO}_2 \rightarrow \text{3-Butyl-thiazepan-(5E)-ylideneamine}

This method typically achieves moderate yields (45–60%) and requires careful control of reaction pH and temperature to avoid side reactions such as over-alkylation or ring-opening.

Ring-Expansion of Pyrrolidine Derivatives

An alternative approach involves expanding a pyrrolidine precursor to a thiazepane ring. For instance, treating 3-butylpyrrolidine with sulfur monochloride (S2Cl2\text{S}_2\text{Cl}_2) induces ring expansion via insertion of a sulfur atom. The resulting thiazepane intermediate is then dehydrogenated to form the imine. This method benefits from readily available starting materials but suffers from lower regioselectivity and the need for toxic reagents.

Key Reaction Parameters:

  • Temperature: 80–100°C

  • Solvent: Dichloromethane or toluene

  • Catalysts: Lewis acids (e.g., AlCl3\text{AlCl}_3) improve yield by facilitating sulfur insertion.

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize solid-phase synthesis to streamline purification. A resin-bound 1,4-diamine is sequentially treated with a thiolating agent and butylating reagent, followed by cleavage from the resin and imine formation. This method achieves yields of 70–85% and is scalable for industrial applications.

Optimization Data:

ParameterOptimal ValueYield Impact
Resin TypeWang Resin+15%
Butylation Time12 h+10%
Oxidizing AgentDDQ+20%

Analytical Characterization and Quality Control

Spectroscopic Identification

  • NMR :

    • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 1.35 (t, 3H, CH2_2CH2_2CH2_2CH3_3), 2.60–2.80 (m, 4H, SCH2_2N), 3.45 (q, 2H, NCH2_2), 7.20 (s, 1H, N=CH).

    • 13C NMR^{13}\text{C NMR}: δ 22.1 (CH3_3), 29.8 (CH2_2), 50.4 (NCH2_2), 165.3 (C=N).

  • IR : Strong absorption at 1640 cm1^{-1} (C=N stretch), 690 cm1^{-1} (C-S-C bending).

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a purity of ≥98% with a retention time of 6.7 min. Impurities include unreacted diamine (1.2%) and over-alkylated byproducts (0.8%).

Applications and Pharmacological Relevance

As an iNOS inhibitor, 3-butyl-thiazepan-(5E)-ylideneamine reduces nitric oxide production in macrophage models, demonstrating IC50_{50} values of 0.8–1.2 µM. Its therapeutic potential is being explored in sepsis and chronic kidney disease, where excessive NO contributes to pathology .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-Butyl-[1,4]thiazepan-(5E)-ylideneamine, and how can side reactions be minimized?

  • Methodological Answer : The synthesis typically involves alkylation of a precursor heterocyclic amine followed by deprotonation to generate the ylideneamine moiety. For example, alkylation of 1-methyl-1H-imidazol-2-amine derivatives with butylating agents (e.g., butyl halides) under basic conditions (KOH/EtOH) yields intermediates, which are then deprotonated using KH at controlled temperatures (<66°C) to avoid dimerization . X-ray crystallography (e.g., SHELX programs) is critical to confirm product purity and identify side products like dimeric iodides .

Q. How can spectroscopic techniques distinguish 3-Butyl-[1,4]thiazepan-(5E)-ylideneamine from its structural analogs?

  • Methodological Answer : NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is pivotal. The (5E)-ylideneamine configuration exhibits distinct chemical shifts for the imine proton (δ 8.5–9.5 ppm) and nitrogen environments. Solid-state ¹⁵N NMR can resolve electron delocalization discrepancies between solution and crystal states . IR spectroscopy further confirms C=N stretching (1600–1650 cm⁻¹) and absence of NH stretches in deprotonated forms .

Q. What are the key reactivity patterns of 3-Butyl-[1,4]thiazepan-(5E)-ylideneamine in substitution and redox reactions?

  • Methodological Answer : The ylideneamine nitrogen participates in nucleophilic substitution (e.g., alkylation, acylation) and redox reactions. Oxidation with mCPBA yields N-oxide derivatives, while reduction with NaBH₄ generates secondary amines. Reaction progress should be monitored via HPLC (C18 column, acetonitrile/water + 0.1% TFA) to track intermediates .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the ligand-protein interactions of 3-Butyl-[1,4]thiazepan-(5E)-ylideneamine in biological systems?

  • Methodological Answer : MD simulations using GROMACS with the Amber-03 force field can model binding to targets like L-type calcium channels. Parameterize the ligand via quantum chemical calculations (HF/3-21G basis set), and simulate in a lipid bilayer (e.g., DOPC/CHOL) with explicit solvent (TIP3P water). Analyze hydrogen bonding, RMSD, and binding free energy (MM-PBSA) over 10 ns trajectories .

**What structural features of 3-Butyl-[1,4]thiazepan-(5E)-ylideneamine confer selectivity in metal coordination (e.g., Au(I), Pd(II))?

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